3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core with substituents at positions 3 (chloro), 7 (1-(2,4-dichlorophenoxy)ethyl), and 2 (methyl).
Properties
IUPAC Name |
3-chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O/c1-8-14(18)15-19-6-5-12(21(15)20-8)9(2)22-13-4-3-10(16)7-11(13)17/h3-7,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRONLQIQZDSXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C(C)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine (CAS: 477858-80-3) is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure
The chemical formula of this compound is . Its structure features a unique substitution pattern that contributes to its biological properties. The presence of the dichlorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may function as an enzyme inhibitor or receptor modulator, impacting various signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activities. For instance, studies have shown that similar derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. The exact pathways influenced by this compound are still under investigation but may involve modulation of key proteins involved in cell division and apoptosis.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, making it a candidate for further development in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values indicating effective inhibition of cell growth at low micromolar concentrations.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific kinases involved in cancer progression. For instance, phosphorylation assays have shown that it can disrupt the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
- Inflammatory Response Modulation : In animal models of inflammation, administration of this compound led to a significant reduction in markers of inflammation, suggesting its potential utility in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | Structure | Anticancer, Anti-inflammatory |
| 3-Chloro-7-[1-(2,6-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | Structure | Anticancer |
| 7-(1-(2,4-Dichlorophenoxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Substituent Analysis
Key positions for comparison :
- Position 3 : Often halogenated or substituted with aromatic/heterocyclic groups.
- Position 7 : Varies widely (chloro, trifluoromethyl, aryloxyalkyl, amines).
- Position 2/5 : Methyl or other alkyl groups common; substitutions influence steric effects.
Table 1: Substituent Comparison of Selected Compounds
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity: The 2,4-dichlorophenoxyethyl group in the target compound increases logP compared to simpler aryl substituents (e.g., 4-chlorophenyl in 5ae).
- Solubility : Compounds with polar groups (e.g., amines in ) show improved aqueous solubility versus halogenated derivatives.
- Thermal Stability : Methyl groups at positions 2/5 (common in analogs) enhance stability, as seen in melting points ranging 135–137°C for 5aa .
Key Research Findings
Substituent Impact: Position 7: Trifluoromethyl (CF₃) groups enhance metabolic stability, while aryloxyalkyl groups (e.g., 2,4-dichlorophenoxyethyl) improve target affinity . Position 3: Halogens (Cl) or bulky groups (cyclopropyl) modulate electronic effects and steric hindrance .
Synthetic Efficiency :
- Tandem cyclization/halogenation () offers high yields (>90%) for chloro-substituted derivatives .
- Multicomponent reactions () enable regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines .
Biological Optimization :
- CRF receptor antagonists () highlight the importance of amine substituents at position 7 for CNS applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and optimization strategies for preparing 3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine?
- Methodology : The compound is synthesized via cyclocondensation of substituted pyrazole precursors with enaminones or β-keto esters. For example:
- Step 1 : React 2,4-dichlorophenoxyethylamine with 3-chloro-2-methylpyrazolo[1,5-a]pyrimidine in pyridine under reflux (5–6 hours) to form the core structure .
- Step 2 : Purify via column chromatography (silica gel, petroleum ether/ethyl acetate 9:1) and recrystallize from ethanol or cyclohexane/CH₂Cl₂ (1:1) to achieve >95% purity .
- Key parameters : Optimize reaction time (3–8 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 molar ratio of pyrazole to enaminone) to maximize yields (60–70%) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm substituent integration (e.g., methyl protons at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbon environments (e.g., pyrimidine C=O at δ 160–165 ppm) .
- IR : Detect functional groups like C-Cl (600–800 cm⁻¹) and C-N (1250–1350 cm⁻¹) .
- MS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 440.22 for C₂₀H₁₁Cl₂F₄N₃) .
Q. What crystallographic techniques confirm its molecular structure and conformation?
- Single-crystal X-ray diffraction :
- Parameters : Orthorhombic Pbca space group, a = 9.536 Å, b = 15.941 Å, c = 24.853 Å, V = 3778.0 ų .
- Bond angles : Key angles include C15–N3–C16 (121.5°) and C8–C9–C14 (124.3°), confirming planar pyrazolo-pyrimidine core .
- Torsional analysis : Substituents like the 2,4-dichlorophenoxy group show dihedral angles <10° with the pyrimidine ring, indicating minimal steric hindrance .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Substituent modulation :
- Replace the 2-methyl group with trifluoromethyl (CF₃) to enhance metabolic stability .
- Introduce electron-withdrawing groups (e.g., Cl, F) at the 5-position to improve kinase inhibition (e.g., IC₅₀ reduced by 50% for KDR kinase) .
- Biological testing :
- Assay antitrypanosomal activity (IC₅₀ <1 µM) using Trypanosoma brucei cultures .
- Evaluate CRF1 antagonism via cAMP accumulation assays in HEK293 cells .
Q. What computational methods predict binding affinity and molecular interactions with biological targets?
- Docking studies : Use AutoDock Vina to model interactions with KDR kinase (PDB ID: 1Y6A). Key findings:
- The 2,4-dichlorophenoxy group occupies a hydrophobic pocket, forming van der Waals contacts with Val848 and Ala866 .
- Hydrogen bonds between pyrimidine N1 and Lys868 stabilize binding (ΔG = -9.2 kcal/mol) .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
- Case example : Discrepancies in methyl group positioning (NMR vs. X-ray):
- NMR : Methyl protons appear as a singlet (δ 2.2 ppm), suggesting free rotation.
- X-ray : Crystal packing reveals restricted rotation due to π-π stacking with adjacent phenyl rings .
- Resolution : Perform variable-temperature NMR (-50°C to 25°C). Splitting at low temperatures confirms restricted rotation in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
